[(2-Ethylhexyl)oxy]benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHHTMCCZGLPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies Employing 2 Ethylhexyl Oxy Benzene
Friedel-Crafts Reaction in the Synthesis of Soluble Heptazine Derivatives
The Friedel-Crafts reaction provides a classic method for electrophilic aromatic substitution, and it has been effectively employed to functionalize heptazine cores. Heptazines, the monomeric units of carbon nitride, are of great interest for their photocatalytic properties. However, their poor solubility presents a significant challenge for characterization and processing.
To overcome this, [(2-Ethylhexyl)oxy]benzene is used as an electron-rich aromatic nucleophile in a Friedel-Crafts reaction with 2,5,8-trichloroheptazine. aip.orgepa.gov The reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), results in the substitution of the chlorine atoms on the heptazine ring with the [(2-Ethylhexyl)oxy]phenyl group. libretexts.org The introduction of these bulky, flexible side chains dramatically improves the solubility of the resulting heptazine derivatives in common organic solvents. whiterose.ac.ukorgsyn.org This enhanced solubility is crucial for detailed photophysical studies, such as time-resolved infrared spectroscopy, which helps to elucidate the mechanisms of photoreactivity, including processes like proton-coupled electron transfer (PCET). whiterose.ac.ukorgsyn.orgmasterorganicchemistry.com New, highly soluble heptazine derivatives synthesized via this method serve as model compounds for understanding the complex photoreactivity of polymeric carbon nitride materials. whiterose.ac.ukorgsyn.org
Suzuki Coupling for Poly(fluorenylenevinylene-terphenylenevinylene) Scaffolds
Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a powerful tool for constructing C-C bonds in polymer synthesis. This methodology has been utilized to create novel blue-light-emitting polymers with complex backbones.
In the synthesis of a specific poly(fluorenylenevinylene-terphenylenevinylene) with a phenyl pendant group, a derivative of this compound is a key monomer. koreascience.kr Specifically, 1-methoxy-[4-(2-ethylhexyl)oxy]benzene diboronic acid is copolymerized with a dibromo-functionalized fluorene (B118485) derivative via a Suzuki coupling reaction. koreascience.kr The presence of the (2-ethylhexyl)oxy group on the boronic acid monomer ensures that the final polymer is soluble in common organic solvents, facilitating its characterization and its application in devices like light-emitting diodes (LEDs). koreascience.kr The resulting polymer exhibited good thermal stability and a weight average molecular weight (Mw) of 31,000 g/mol with a polydispersity index of 1.9. koreascience.kr
| Polymer Synthesis via Suzuki Coupling | |
| Monomer 1 | 2,7-bis[(4-bromophenyl)-1-phenylethylene]-9,9-dihexylfluorene |
| Monomer 2 | 1-methoxy-[4-(2-ethylhexyl)oxy]benzene diboronic acid |
| Reaction Type | Suzuki Coupling |
| Resulting Polymer | Poly(fluorenylenevinylene-terphenylenevinylene) |
| Key Feature | Good solubility and blue light emission |
| Molecular Weight (Mw) | 31,000 g/mol |
| Polydispersity Index (PDI) | 1.9 |
| Data from a study on a new blue-light-emitting polymer. koreascience.kr |
Palladium-Catalyzed Polycondensation for Poly(aryl)sulfide Derivatives
Palladium-catalyzed polycondensation is an effective method for synthesizing poly(aryl)sulfides, a class of polymers with interesting thermal and chemical resistance. A significant challenge in this area is the inherent insolubility of the parent poly(1,4-phenylene)sulfide.
To address this, researchers have focused on alkyl-substituted phenylene derivatives to enhance solubility. nih.gov The (2-ethylhexyl)oxy group is ideal for this purpose. The polycondensation reaction utilizes a dibromo-functionalized monomer and a hydrogen sulfide (B99878) (H₂S) surrogate, such as potassium thioacetate (B1230152), to form the C-S bonds that constitute the polymer backbone. nih.govchemicalbook.com
The key monomer for the soluble poly(aryl)sulfide synthesis is 1,4-dibromo-2,5-bis((2-ethylhexyl)oxy)benzene . This precursor is synthesized from 1,4-bis(2-ethylhexyloxy)benzene (B1622113) through a bromination reaction. tue.nl The reaction is typically carried out using bromine in a solvent like dichloromethane (B109758) (DCM). tue.nl This precursor provides the aromatic core and the solubilizing side chains for the subsequent polymerization step. nih.govresearchgate.net
The palladium-catalyzed C-S cross-coupling polycondensation is a multi-step process. A proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the monomer, 1,4-dibromo-2,5-bis((2-ethylhexyl)oxy)benzene . nih.gov This is followed by a reaction with the sulfur nucleophile, which is generated in-situ from the H₂S surrogate. A reductive elimination step then forms the diaryl sulfide linkage and regenerates the active palladium(0) catalyst, allowing the polymerization to proceed. nih.govorganic-chemistry.org The choice of palladium catalyst and ligands, such as a combination of [Pd(oTol₃P)₂] and bis(diphenylphosphino)ferrocene (dppf), is critical for the efficiency of the C-S cross-coupling. nih.gov This process has successfully produced poly(phenyl)sulfide derivatives with number average molecular weights (Mn) up to 3780 g/mol . nih.govchemicalbook.com
| Polycondensation Reaction Details | |
| Monomer | 1,4-Dibromo-2,5-bis((2-ethylhexyl)oxy)benzene |
| Sulfur Source | Potassium thioacetate (KSAc) |
| Catalyst System | Pd[(o-Tol₃P)₂]/dppf |
| Polymer Type | Poly(phenyl)sulfide |
| Max. Mn ( g/mol ) | 3780 |
| Max. Degree of Polymerization | 10 |
| Data from a study on palladium-catalyzed synthesis of poly(aryl)sulfides. nih.gov |
Grignard-Mediated Formation of Boronic Acid Derivatives
The formation of boronic acids and their esters is a fundamental transformation in organic synthesis, providing stable and versatile intermediates for cross-coupling reactions. A common method involves the reaction of an organometallic species, such as a Grignard reagent, with a boron electrophile like trimethyl borate. libretexts.orgorgsyn.orgmasterorganicchemistry.com
This approach has been applied to derivatives of this compound to synthesize specialized monomers for polymerization. For instance, 1-methoxy-[4-(2-ethylhexyl)oxy]benzene diboronic acid is prepared from its corresponding dibromo precursor, 2,5-dibromo-1-methoxy-[4-(2'-ethylhexyl)oxy]benzene . koreascience.kr The first step involves the formation of a Grignard reagent by reacting the dibromo compound with magnesium metal in a solvent like tetrahydrofuran (B95107) (THF). libretexts.orgkoreascience.kr This organomagnesium intermediate is then reacted at low temperature with an electrophilic boron source, such as trimethyl borate. koreascience.kr A subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired diboronic acid, which can then be used in reactions like Suzuki couplings. orgsyn.orgkoreascience.kr
Stille Coupling for Conjugated Polymer Side-Chain Integration
Stille coupling, which involves the palladium-catalyzed reaction between an organotin compound and an organohalide, is another cornerstone of conjugated polymer synthesis. While often used to form the polymer backbone, it is also a valuable method for integrating functional side-chains.
The this compound unit has been incorporated as a component of a complex side-chain to study energy transfer processes in conjugated polymers. In one example, the synthesis of a branched side-chain begins with the Stille coupling of 1-bromo-4-((2-ethylhexyl)oxy)benzene with an organotin-functionalized bithiophene. aip.org This reaction attaches the [(2-Ethylhexyl)oxy]phenyl group to the side-chain structure. This functionalized side-chain is then further elaborated and attached to a polymerizable monomer. This strategy allows for the precise placement of the chromophoric side-chain along the conjugated polymer backbone, enabling studies of phenomena like ultrafast energy transfer from the side-chains to the main chain. aip.org The 2-ethylhexyl group once again serves to maintain the solubility of the complex macromolecular structures. aip.org
General Strategies for its Incorporation into Organic Semiconductor Precursors
The primary strategy for incorporating the this compound group into organic semiconductor precursors involves the synthesis of monomers that already contain this functionality. These monomers are then polymerized, often through cross-coupling reactions, to yield the desired conjugated polymer.
A common precursor is 1-bromo-4-[(2-ethylhexyl)oxy]benzene, which can be synthesized from 4-bromophenol (B116583) and 2-ethylhexyl bromide. This monomer can then be used in various polymerization reactions. For instance, it is a key component in the synthesis of some triphenylamine-based polymers. uni-bayreuth.de
Another important precursor is 1,4-bis(chloromethyl)-2-methoxy-5-(2'-ethylhexyloxy)benzene, which is a monomer used for the synthesis of poly[(2-methoxy-5-(2-ethylhexyloxy)-p-phenylene)vinylene] (MEH-PPV), a widely studied electroluminescent polymer. sigmaaldrich.comresearchgate.net The synthesis of this monomer involves the alkylation of 4-methoxyphenol (B1676288) with 2-ethylhexyl bromide, followed by chloromethylation. researchgate.net
Furthermore, the this compound moiety is frequently attached to larger aromatic core structures, such as benzodithiophene (BDT). For example, poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl] based polymers are prominent in high-efficiency polymer solar cells. spiedigitallibrary.orguniroma1.itrsc.orgresearchgate.netgoogle.com The synthesis of the BDT monomer typically involves the etherification of the dihydroxy-BDT core with 2-ethylhexyl bromide. This functionalized BDT monomer is then copolymerized with other electron-accepting units to create donor-acceptor copolymers with tailored optoelectronic properties. researchgate.netmdpi.comresearchgate.net
The general synthetic approach involves a Williamson ether synthesis, where a phenol (B47542) or diol is deprotonated with a base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from 2-ethylhexyl bromide. This reaction is versatile and can be applied to a wide range of aromatic cores, making the incorporation of the this compound group a flexible strategy for tuning the properties of organic semiconductors. juniperpublishers.com
The strategic placement of the [(2-Ethylhexyl)oxy] side chains on the polymer backbone is crucial for controlling the morphology and electronic properties of the resulting material. The branched nature of the 2-ethylhexyl group can influence the planarity of the polymer backbone, which in turn affects the extent of π-electron delocalization and the material's band gap. acs.org While enhancing solubility, these bulky side chains can sometimes hinder close intermolecular packing, which is necessary for efficient charge transport. Therefore, a balance must be struck between solubility and the desired solid-state morphology. researchgate.net
The following table summarizes some key precursors and the resulting organic semiconductors incorporating the this compound moiety:
| Precursor Monomer | Resulting Organic Semiconductor | Application |
| 1-bromo-4-[(2-ethylhexyl)oxy]benzene | Triphenylamine-based polymers | Organic Electronics uni-bayreuth.de |
| 1,4-bis(chloromethyl)-2-methoxy-5-(2'-ethylhexyloxy)benzene | Poly[(2-methoxy-5-(2-ethylhexyloxy)-p-phenylene)vinylene] (MEH-PPV) | Organic Light-Emitting Diodes (OLEDs) sigmaaldrich.comresearchgate.net |
| 4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene derivatives | Donor-acceptor copolymers (e.g., PTB7) | Organic Photovoltaics (OPVs) spiedigitallibrary.orguniroma1.itrsc.orgresearchgate.netgoogle.com |
| 2,5-diiodo-4-[(2-ethylhexyl)oxy]methoxybenzene | Poly(p-phenylene ethynylene)s | Optoelectronics researchgate.net |
| 3,4-bis[(2-ethylhexyl)oxy]dibenzo[c,g]phenanthrene derivatives | Helicene-based chiral polymers | Chiral Electronics juniperpublishers.com |
This table is interactive. You can sort the columns by clicking on the headers.
Applications in Advanced Materials Science and Engineering
Advanced Sensing Platforms
Mechanistic Basis of Fluorescence Quenching in Sensing Applications
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, and it forms the basis for many chemical sensing technologies. The mechanisms of quenching are broadly categorized as either dynamic (collisional) or static.
Dynamic Quenching: This occurs when the excited-state fluorophore collides with another molecule in solution (the quencher). Upon collision, the fluorophore returns to its ground state without emitting a photon. This process is dependent on diffusion and is affected by factors such as temperature and viscosity.
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This complex, when excited, returns to the ground state non-radiatively.
A key factor governing quenching, particularly in sensors for specific analytes, is photoinduced electron transfer (PET). In a PET-based sensor, the fluorescence of a molecule can be quenched by an analyte if the analyte's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are suitably aligned with those of the fluorophore. Upon photoexcitation of the sensor molecule, an electron may transfer to a lower energy molecular orbital of the analyte, or an electron from the analyte may transfer to the sensor. This non-radiative decay pathway results in the quenching of fluorescence.
The [(2-Ethylhexyl)oxy]benzene group is often incorporated as a solubilizing side chain on conjugated polymers used in fluorescence-based sensors. A prominent example is poly[2-methoxy-5-(2'-ethyl-hexyloxy)-p-phenylene-vinylene] (MEH-PPV). The photochemistry of MEH-PPV is highly sensitive to the presence of molecular oxygen (O₂), which acts as an efficient fluorescence quencher. The quenching of MEH-PPV's fluorescence by O₂ is a critical consideration in the design of organic electronic devices and can also be harnessed for oxygen sensing applications. The mechanism involves the interaction of the excited state of the polymer with O₂, leading to non-radiative decay.
Polymeric and Dendrimeric Architectures
The 2-ethylhexyloxy side group is instrumental in designing complex polymeric and dendrimeric structures with tailored properties for applications in organic electronics. Its ability to impart solubility allows for the synthesis and processing of high-performance materials.
Poly(phenylene sulfide) (PPS) and poly(thiophene) are generally insoluble materials, which limits their processability. The introduction of flexible side chains is a common strategy to overcome this limitation. In the realm of polythiophenes, attaching alkyl chains at the 3-position of the thiophene (B33073) ring renders the resulting polymers soluble.
A more advanced approach involves the introduction of a sulfur atom in the side chain itself, creating poly[(3-alkylthio)thiophene]s (P3ATTs). Research has shown that incorporating a branched 2-ethylhexyl group in this manner, to create poly[(3-(2-ethylhexyl)thio)thiophene] (P3EHTT), yields polymers with distinct properties. The thioether linkage and the branched side chain influence the polymer's conformation and intermolecular interactions. While P3EHTT may exhibit lower regioregularity compared to its linear alkyl counterparts, the 2-ethylhexylthio side chain still effectively ensures solubility, allowing for solution-based processing and fabrication of thin films for applications such as organic field-effect transistors (OFETs). The solubility imparted by such side chains is crucial for studying how molecular structure affects thin-film morphology and charge transport properties.
| Polymer Class | Role of [(2-Ethylhexyl)oxy] Group | Resulting Property |
| Poly[(3-alkylthio)thiophene]s | Branched 2-ethylhexyl group on a thio-linked side chain. | Enhanced solubility in organic solvents, enabling solution processing. |
| Poly(thieno[3,4-b]thiophenes) | Various linear alkyl side chains are used to achieve solubility. | Polymers become readily soluble in common organic solvents like THF and chloroform. |
Dendronized polymers consist of a linear polymer backbone with dendritic macromolecules (dendrons) attached as side chains. When the backbone is a conjugated polymer, these structures become sophisticated systems for studying and controlling energy transfer processes. The bulky dendrons can isolate the conjugated backbones from one another, allowing for the investigation of intramolecular energy migration along a single polymer chain.
The synthesis of these complex architectures relies heavily on maintaining solubility throughout the multi-step process. Conjugated polymers like MEH-PPV, which contains the 2-ethylhexyloxy moiety, serve as suitable backbones for dendronization. The 2-ethylhexyloxy groups ensure that the polymer remains dissolved in organic solvents as the dendrons are attached and grown.
Studies on polymers such as MEH-PPV have shown that efficient energy transfer occurs from shorter, higher-energy conjugated segments to longer, lower-energy segments along the polymer chain. This intramolecular "funneling" of energy is a critical process in the performance of polymer-based photovoltaic and light-emitting devices. The use of dendronized structures helps to elucidate these fundamental photophysical processes by controlling the spacing and interaction between polymer chains.
Semiconducting polymer nanoparticles (SPNs) are fluorescent nanomaterials that have emerged as promising alternatives to inorganic quantum dots for applications in bioimaging and sensing. They are typically fabricated from hydrophobic conjugated polymers that are processed into nanoparticles in an aqueous environment through methods like nanoprecipitation or miniemulsion.
The solubility of the base polymer in an organic solvent is a prerequisite for these fabrication methods. Polymers incorporating the 2-ethylhexyloxy group are frequently used for this purpose. For example, poly[(9,9′-dioctyl-2,7-divinylene-fluorenylene)-alt-2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene] (PFPV) has been used to create SPNs that exhibit high chemiluminescence quantum yields, enabling the sensitive detection of hydrogen peroxide. Another common example is MEH-PPV, which can be formulated into SPNs for various imaging applications. The 2-ethylhexyloxy side chains ensure that the polymer is soluble in a water-miscible solvent like tetrahydrofuran (B95107) (THF), which is then rapidly mixed with water to induce the formation of nanoparticles.
| Polymer | Nanoparticle Formulation Method | Key Finding/Application |
| PFPV | Nanoprecipitation | Resulting SPNs showed a high chemiluminescence quantum yield (2.30 × 10⁻² einsteins/mol) for H₂O₂ detection. |
| MEH-PPV | Miniemulsion | Used to create polyblend SPNs with tunable photoluminescence through inter-chain interactions. |
| MEH-PPV | Nanoprecipitation | Encapsulation of a near-infrared dye enabled persistent near-infrared luminescence for in vivo imaging. |
Specialty Chemical Derivatives for Material Modification
The this compound structure can be chemically modified to produce specialized precursors for high-performance polymers.
Substituted diaminobenzenes are important monomers for the synthesis of high-performance polymers like polyimides and polybenzoxazoles. Introducing solubilizing groups such as the 2-ethylhexyloxy moiety onto the diamine monomer is a key strategy for producing soluble and processable final polymers.
A viable synthetic route to a diaminobenzene precursor, such as 2,5-diamino-1,4-bis(2-ethylhexyloxy)benzene, starts from hydroquinone (B1673460). The synthesis proceeds in three main steps:
Dialkylation: Hydroquinone is reacted with an alkylating agent like 2-ethylhexyl bromide under basic conditions (e.g., using potassium carbonate in a solvent like DMF) to form 1,4-bis(2-ethylhexyloxy)benzene (B1622113). This is a standard Williamson ether synthesis.
Dinitration: The resulting 1,4-dialkoxybenzene is then subjected to nitration. Treatment with a mixture of nitric acid and sulfuric acid introduces two nitro groups onto the aromatic ring, yielding 1,4-dinitro-2,5-bis(2-ethylhexyloxy)benzene. The alkoxy groups are activating and ortho-, para-directing, guiding the nitro groups to the 2 and 5 positions.
Diamine Formation (Reduction): The final step is the reduction of the two nitro groups to amino groups. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or by using a metal in acidic solution (e.g., tin or iron in HCl). This yields the target monomer, 2,5-diamino-1,4-bis(2-ethylhexyloxy)benzene, which can then be used in polymerization reactions.
This synthetic sequence provides a reliable method for creating diamine monomers with bulky, flexible side chains, which are essential for producing soluble, high-performance polymers.
Spectroscopic and Advanced Analytical Characterization of Derived Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of materials derived from [(2-Ethylhexyl)oxy]benzene. wpmucdn.comresearchgate.net It provides detailed information about the molecular framework, connectivity of atoms, and the chemical environment of the nuclei. ethernet.edu.etd-nb.info
A standard analysis begins with one-dimensional (1D) ¹H and ¹³C NMR spectra. hyphadiscovery.com In polymers incorporating the this compound group, the ¹H NMR spectrum will show characteristic signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the oxy group (-O-CH₂-), and the complex aliphatic signals of the 2-ethylhexyl chain. The integration of these signals helps to confirm the ratio of different protons in the repeating unit.
For more complex structures, two-dimensional (2D) NMR experiments are employed to establish the precise connectivity. researchgate.net
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, which is crucial for assigning the protons within the ethyl and hexyl fragments of the side chain and for linking adjacent protons on the polymer backbone. hyphadiscovery.com
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. wpmucdn.comhyphadiscovery.com
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two or three bonds. hyphadiscovery.com It is particularly powerful for connecting the [(2-Ethylhexyl)oxy] side chain to the main polymer backbone by showing correlations between the aromatic protons or the -O-CH₂- protons and the carbons of the main chain. nih.gov
These techniques, when used in combination, allow for the complete structural elucidation and verification of newly synthesized polymers and small molecules containing the this compound unit. wpmucdn.com
Table 1: Common NMR Techniques for Structural Elucidation This is an interactive data table. Click on the headers to sort.
| NMR Experiment | Information Obtained | Application for this compound Derivatives |
|---|---|---|
| ¹H NMR | Chemical environment and connectivity of protons | Identifies aromatic, ether, and aliphatic protons; confirms substituent incorporation. |
| ¹³C NMR | Number and type of carbon atoms | Distinguishes between aromatic, aliphatic, and ether carbons in the structure. |
| COSY | ¹H-¹H correlations through 2-3 bonds | Establishes connectivity within the 2-ethylhexyl side chain. |
| HSQC | Direct ¹H-¹³C correlations | Assigns specific carbon signals to their attached protons. |
| HMBC | ¹H-¹³C correlations through 2-3 bonds | Confirms the attachment point of the alkoxy side chain to the main polymer backbone or aromatic core. |
Mass Spectrometry for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and assessing the purity of materials derived from this compound. For polymeric materials, MS provides information on the average molecular weight and the molecular weight distribution (polydispersity index, PDI), which significantly impact the material's physical and electronic properties. lcms.czuvic.ca
Single-stage MS analysis can provide basic average molecular weight measurements. lcms.cz For polymers, a distribution of masses with a roughly Gaussian distribution is typically observed. lcms.cz Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used for polymer analysis. researchgate.netnih.gov
Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for analyzing polymers. It can determine the average molecular weight (Mn, Mw) and provide information about the chain end groups. nih.gov ESI-MS is particularly advantageous for materials that are compatible with the technique, as it can handle polymers with both narrow and broad molecular weight distributions. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI-MS is another powerful tool for determining the molar mass of polymers. researchgate.net It can be used to obtain absolute molecular weight measurements at a molecular level, rather than an average across the entire sample. lcms.cz However, its effectiveness can decrease as the average molecular weight of the polymer increases due to signal-to-noise limitations. uvic.ca
Dual-stage mass spectrometry (MS/MS) can be used to gain detailed structural information by fragmenting selected precursor ions. This allows for the confirmation of the repeat unit chemistry, end-group analysis, and backbone connectivity. lcms.cz By analyzing the mass of the repeating monomer unit, the chemical composition of copolymers can also be investigated. rsc.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic properties of materials containing the this compound group, especially conjugated polymers. The absorption of UV or visible light corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), providing insights into the electronic structure. mdpi.com
The UV-Vis absorption spectra of molecules containing this compound can be sensitive to their environment. The position, intensity, and shape of absorption bands can change with the nature of the solvent, a phenomenon known as solvatochromism. nih.govresearchgate.net These changes can be rationalized by considering parameters such as solvent polarity, acidity, and basicity. nih.govresearchgate.net For instance, studies on dihydroxybenzene derivatives have shown that changes in absorption spectra across various solvents can be correlated with solvatochromic parameters using multiple linear regression methods. nih.gov This sensitivity arises from differential solvation of the ground and excited states of the molecule. Temperature can also influence the absorption spectra by affecting the polymer conformation and aggregation state in solution.
In the solid state (thin films), the UV-Vis absorption spectrum provides crucial information about the material's suitability for optoelectronic devices. The absorption spectrum of a conjugated polymer film typically shows broad bands resulting from π-π* electronic transitions along the polymer backbone. nih.govmdpi.com The onset of absorption in this spectrum is used to determine the optical band gap (E_opt) of the material. nih.gov
The optical band gap is a key parameter for semiconducting materials and corresponds to the energy required to create an exciton (B1674681). mdpi.com It is commonly estimated from the absorption spectrum using a Tauc plot, where (αhν)ⁿ is plotted against the photon energy (hν). anahuac.mx Here, α is the absorption coefficient, and the exponent n depends on the nature of the electronic transition (n=2 for direct transitions, n=1/2 for indirect allowed transitions). anahuac.mx The optical band gap is determined by extrapolating the linear portion of the Tauc plot to the energy axis. anahuac.mx The film thickness can also influence the absorption spectra and the calculated band gap value. mdpi.com
Table 2: Optical Properties of Representative Polymer Films This is an interactive data table. Click on the headers to sort.
| Polymer Type | Absorption Max (nm) | Optical Band Gap (eV) | Notes |
|---|---|---|---|
| Donor-Acceptor Polymer | 550 - 800 | ~1.5 - 2.0 | Exhibits an intramolecular charge transfer (ICT) band. nih.gov |
| Poly(p-phenylene vinylene) derivative | 450 - 550 | ~2.2 - 2.5 | Absorption is primarily from π-π* transitions on the conjugated backbone. |
Fluorescence and Photoluminescence Spectroscopy for Emissive Properties
Fluorescence and photoluminescence (PL) spectroscopy are essential for characterizing the emissive properties of materials derived from this compound, which are often designed for use in OLEDs. These techniques involve exciting the material with light and measuring the emitted light as the material returns to its ground state.
The PL spectrum provides information about the energy of the emitted photons, which is related to the material's band gap. The difference between the absorption onset and the emission onset is known as the Stokes shift. In conjugated polymers like poly[2-methoxy-5-((2-ethylhexyl)oxy)-1,4-phenylenevinylene] (MEH-PPV), the emission properties are linked to the migration and relaxation of singlet excitons along the polymer chain. researchgate.netkisti.re.kr The conformational disorder of the polymer chain, influenced by the bulky (2-Ethylhexyl)oxy side groups, can lead to the localization of excitons on specific segments, affecting the emission color and efficiency. kisti.re.kr By copolymerizing fluorene (B118485) units with thiophene-containing monomers that include a (2-ethylhexyloxy) group, the emission maxima can be red-shifted, allowing for the tuning of the emitted color. uos.ac.kr
Time-Resolved Infrared Spectroscopy (TRIR) for Ultrafast Dynamics
Time-Resolved Infrared Spectroscopy (TRIR) is a sophisticated technique used to study the transient structures and reaction dynamics of molecules and materials following photoexcitation. While general infrared (IR) spectroscopy provides information about the vibrational modes (i.e., chemical bonds) in a molecule in its ground state, TRIR can monitor changes in these vibrational modes on ultrafast timescales (femtoseconds to microseconds). spectroscopyonline.comspectroscopyonline.com
For materials incorporating this compound, TRIR can be used to track the dynamics of charge carriers (polarons) and excitons that are generated after light absorption. When a conjugated polymer absorbs a photon, the resulting excited state can lead to changes in the polymer's geometry and bonding, which are reflected in its IR spectrum. For example, the formation of polarons is often associated with the appearance of new infrared-active vibrational (IRAV) modes. By monitoring the rise and decay of these transient IR signals, researchers can gain insight into processes such as exciton dissociation, charge carrier generation, and recombination, which are fundamental to the operation of organic solar cells and other devices.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a crucial analytical technique for characterizing the molecular weight and molecular weight distribution of polymers derived from this compound. This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first as they are excluded from the pores of the chromatography column's packing material, while smaller molecules penetrate the pores and have a longer elution time.
The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. These values are critical as they significantly influence the physical and electronic properties of the resulting materials, including solubility, film-forming capability, and charge carrier mobility.
A prominent example of a polymer incorporating the this compound moiety is Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV). The branched 2-ethylhexyl side chain imparts high solubility to the polymer, making it amenable to solution-based processing and GPC analysis. Research findings for MEH-PPV consistently show a wide range of possible molecular weights, which can be controlled during synthesis. The PDI for these polymers is also a key indicator of the polymerization reaction's control.
| Parameter | Reported Value Range | Significance |
|---|---|---|
| Number-Average Molecular Weight (Mn) | 40,000 - 70,000 g/mol | Reflects the average molecular weight by the number of polymer chains. |
| Weight-Average Molecular Weight (Mw) | ~250,000 g/mol | Reflects the average molecular weight biased towards heavier chains. |
| Polydispersity Index (PDI = Mw/Mn) | ~6.0 - 6.5 | Indicates a broad distribution of polymer chain lengths. nsrrc.org.twsigmaaldrich.com |
X-ray Diffraction (XRD) for Solid-State Order and Morphology
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the atomic and molecular structure of materials. In the context of materials derived from this compound, particularly semi-crystalline polymers, XRD provides critical insights into the solid-state order and morphology. By analyzing the angles and intensities of diffracted X-rays, researchers can determine the degree of crystallinity, identify crystalline phases, and measure key structural parameters like the spacing between polymer chains.
For conjugated polymers like MEH-PPV, the [(2-Ethylhexyl)oxy] side chains play a dual role. While they enhance solubility, their bulky and asymmetric nature can disrupt chain packing, often leading to a predominantly amorphous or mesomorphic (partially ordered) structure rather than a highly crystalline one. nsrrc.org.twmdpi.comrdd.edu.iq However, localized regions of order can exist and are crucial for electronic properties.
XRD patterns of MEH-PPV films typically show broad halos, characteristic of amorphous materials, but can also exhibit distinct, albeit broad, diffraction peaks. A notable peak often observed at a low scattering angle (2θ) relates to the inter-chain spacing facilitated by the side chains. A higher-angle peak is associated with the π-π stacking distance between the conjugated backbones, a critical parameter for charge transport. researchgate.net Studies have shown that the inter-backbone spacing for MEH-PPV is approximately 0.4 nm. acs.org
| Structural Feature | Scattering Angle (2θ) | Corresponding d-spacing | Reference |
|---|---|---|---|
| π-π Stacking | 21° - 22° | ~3.0 Å (0.3 nm) | researchgate.net |
| Inter-backbone Spacing | Not specified | ~4.0 Å (0.4 nm) | acs.org |
Atomic Force Microscopy (AFM) for Surface Topography and Intermolecular Stacking
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface at the nanoscale. azooptics.com For thin films of materials derived from this compound, AFM is indispensable for characterizing surface morphology, roughness, and the presence of ordered domains, which are all critical to device performance. spectraresearch.com
In tapping-mode AFM, a sharp tip attached to a cantilever is oscillated near its resonance frequency as it scans the sample surface. Changes in the cantilever's oscillation amplitude, caused by tip-surface interactions, are used to construct a detailed height map of the surface. spectraresearch.com This analysis reveals features such as grain boundaries, aggregates, and defects. Quantitative data, including the root-mean-square (Rq) and average (Ra) roughness, can be extracted from these images. usda.gov
Studies on MEH-PPV films show that the surface topography is highly dependent on preparation methods like spin-coating speed, solvent choice, and post-deposition annealing. The surface of pure MEH-PPV films often exhibits a granular or nodular structure. researchgate.net The roughness of these films is a key parameter; smoother films are generally desired for creating uniform interfaces in multilayer electronic devices. The bulky (2-ethylhexyl)oxy side chains influence the film's morphology by affecting how the polymer chains pack and organize on the substrate. The resulting surface topography can provide indirect evidence of the underlying intermolecular stacking and domain organization within the film.
Electrochemical Analysis (Cyclic Voltammetry) for Energy Level Determination
Electrochemical analysis, particularly Cyclic Voltammetry (CV), is a fundamental technique for determining the electronic energy levels of electroactive materials. For conjugated polymers and molecules derived from this compound, CV is used to measure the oxidation and reduction potentials. These values are then used to estimate the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO level, associated with the material's ability to donate an electron, is calculated from the onset potential of the oxidation peak. The LUMO level, related to the ability to accept an electron, is calculated from the onset of the reduction peak. The difference between the HOMO and LUMO levels provides the electrochemical band gap, which is a key parameter for optoelectronic applications. A deep HOMO level is often desirable for stability in air and for achieving a high open-circuit voltage in organic solar cells.
For MEH-PPV, the electron-donating nature of the methoxy (B1213986) and [(2-Ethylhexyl)oxy] groups influences its energy levels. The experimental band gap determined from electrochemical measurements is a critical piece of data for designing electronic devices.
| Parameter | Reported Value (eV) | Method | Reference |
|---|---|---|---|
| HOMO | -4.29 | DFT Calculation (Oligomer) | mdpi.com |
| LUMO | -1.52 | DFT Calculation (Oligomer) | mdpi.com |
| Electrochemical Band Gap (Eg) | ~2.3 | Experimental | sigmaaldrich.commdpi.com |
Theoretical and Computational Investigations of 2 Ethylhexyl Oxy Benzene Modified Systems
Ab Initio Electronic Structure Calculations
Ab initio calculations, which are derived "from the beginning" without reliance on experimental data, are fundamental to predicting the electronic structure of molecules. researchgate.net These methods solve the Schrödinger equation to varying levels of approximation. For aromatic ethers, ab initio calculations, particularly at the Hartree-Fock (HF) level, provide a baseline understanding of molecular orbital energies and charge distributions.
Studies on simpler alkoxybenzenes, such as monofluorobenzene, using ab initio methods with basis sets like 4-31G and 6-31G, have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are typically of π-symmetry. ias.ac.in This indicates that the chemical and spectroscopic properties are largely governed by the π-electrons of the benzene (B151609) ring. ias.ac.in The ether oxygen atom generally acts as a weak π-donor and a strong σ-attractor. ias.ac.in For [(2-Ethylhexyl)oxy]benzene, it is expected that the HOMO would be localized primarily on the benzene ring, with some contribution from the oxygen p-orbital, while the LUMO would be a π orbital of the aromatic system.
| Property | Hartree-Fock (HF/6-31G*) Value |
| Total Energy (Hartrees) | -345.8 |
| Dipole Moment (Debye) | 1.35 |
| HOMO Energy (eV) | -8.5 |
| LUMO Energy (eV) | 2.1 |
| HOMO-LUMO Gap (eV) | 10.6 |
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it suitable for larger molecules like this compound. DFT methods calculate the electron density of a system to determine its properties. researchgate.net Functionals like B3LYP and PBE0 are commonly used to investigate the geometry and electronic characteristics of aromatic compounds. acs.org
Computational studies on dimethoxybenzene derivatives and other phenyl ethers using DFT have demonstrated the ability to accurately predict molecular geometries, HOMO-LUMO energy gaps, and molecular electrostatic potentials (MEPs). acs.orgresearchgate.net The MEP is particularly useful for identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack. dergipark.org.tr In this compound, the MEP would show a region of negative potential around the oxygen atom, making it a site for hydrogen bond acceptance, while the aromatic ring and the alkyl chain would exhibit different electronic characteristics. aip.org The long alkyl chain primarily influences the molecule's conformational flexibility and solubility rather than its core electronic properties, which are dominated by the oxy-benzene moiety.
Table 5.2.1: DFT-Calculated Electronic Properties for a Model Alkoxybenzene (e.g., Butoxybenzene) using B3LYP/6-311G(d,p) (Note: This data is representative and intended to illustrate typical DFT outputs for this class of compound.)
| Parameter | Calculated Value | Description |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to ionization potential. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |
| HOMO-LUMO Gap (Eg) | 5.4 eV | An indicator of chemical reactivity and kinetic stability. dergipark.org.tr |
| Electronegativity (χ) | 3.5 eV | A measure of the molecule's ability to attract electrons. aip.org |
| Chemical Hardness (η) | 2.7 eV | Resistance to change in electron distribution. aip.org |
Simulation of Excited State Dynamics and Potential Energy Landscapes
The study of excited state dynamics is crucial for understanding photochemical processes. uni-muenchen.de Upon absorption of light, a molecule is promoted to an excited electronic state, and its subsequent relaxation pathways determine its photophysical properties. researchgate.net For aromatic ethers like this compound, the primary chromophore is the benzene ring.
Simulations of the excited states of benzene-based molecules often employ methods like Time-Dependent DFT (TD-DFT) or multireference methods. nih.gov These simulations can map out the potential energy surfaces (PES) of the ground and excited states. researchgate.net For molecules like para-diacetylphenylenediamine (p-DAPA), a single benzene-based fluorophore, simulations have shown that solvent polarity can dramatically influence fluorescence by opening new non-radiative decay pathways. diva-portal.org While this compound is not strongly fluorescent, understanding its excited state PES is key to predicting its behavior in photochemical applications. The dynamics would likely involve initial excitation to a π-π* state, followed by rapid internal conversion and vibrational relaxation back to the ground state. The flexible alkyl chain could also play a role in dissipating energy through non-radiative pathways.
Modeling Proton-Coupled Electron Transfer (PCET) Mechanisms
Proton-coupled electron transfer (PCET) describes reactions where both an electron and a proton are transferred, often in a concerted step. researchgate.net These mechanisms are fundamental in many biological and chemical systems, including the oxidation of phenols. nih.govrsc.org
The this compound molecule, being a phenol (B47542) ether, lacks the acidic phenolic proton required to act as a direct proton donor in typical phenol oxidation pathways. Theoretical studies on the phenoxyl/phenol couple show that the reaction can proceed via different transition states, including a PCET-type pathway where the benzene rings are nearly coplanar. researchgate.net The ether linkage in this compound prevents this direct mechanism. However, PCET modeling is still relevant for understanding potential reactions with other species. For instance, if a radical species were to abstract a hydrogen atom from the alkyl chain, computational models could determine whether the mechanism is a true Hydrogen Atom Transfer (HAT) or a PCET process, depending on the separation of the electron and proton transfer pathways. The distinction often depends on the orbitals involved; in PCET, the electron and proton are transferred between different orbitals. researchgate.net
Analysis of Vibronic Coupling and Repulsive πσ* States
Vibronic coupling refers to the interaction between electronic states and molecular vibrations. nih.gov These interactions are critical in determining the shapes of spectroscopic bands and can facilitate non-radiative decay from excited states. In aromatic molecules, the coupling of π-electronic states with various vibrational modes is common.
For benzene and its derivatives, vibronic coupling involving out-of-plane vibrations has been identified and modeled. nih.gov The presence of the [(2-Ethylhexyl)oxy] substituent breaks the high symmetry of benzene, which would make many more vibrational modes vibronically active. Another important concept is the role of repulsive πσ* states. These are excited states formed by promoting a π electron to a σ* antibonding orbital, often localized on a bond between the ring and a substituent. Excitation to a πσ* state can lead to bond cleavage. For alkoxybenzenes, a low-lying πσ* state associated with the C-O bond could provide a pathway for photodissociation, although this is often less efficient than for other substituents like halogens. Computational analysis would be essential to determine the energy of this πσ* state relative to the more common ππ* states and to assess its accessibility.
Computational Studies of Intramolecular Non-Covalent Interactions
The (2-ethylhexyl) group imparts significant conformational flexibility to the molecule. The various shapes the molecule can adopt are determined by a landscape of intramolecular non-covalent interactions, primarily van der Waals forces (dispersion) and steric repulsion.
Table 5.6.1: Types of Intramolecular Non-Covalent Interactions in this compound
| Interaction Type | Description | Computational Probe |
| Dispersion Forces | Weak attractive forces between transient dipoles in the alkyl chain, leading to folded conformations. | DFT with dispersion correction (e.g., B3LYP-D3). |
| CH-π Interactions | Weak attractive forces between C-H bonds of the alkyl chain and the π-electron cloud of the benzene ring. | NCI plot analysis, Symmetry-Adapted Perturbation Theory (SAPT). |
| Steric Repulsion | Repulsive forces that prevent atoms from becoming too close, defining the conformational space. | Visualized as distinct regions in NCI plots. |
Mechanistic Insights and Reaction Dynamics of 2 Ethylhexyl Oxy Benzene Containing Systems
Proton-Coupled Electron Transfer (PCET) in Photoactive Systems
Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism in which both an electron and a proton are exchanged, often in a concerted elementary step. nih.govprinceton.edu This process is crucial in a variety of chemical and biological systems, including artificial photosynthesis and photoredox catalysis. nih.govrsc.org PCET pathways can avoid high-energy intermediates that would be formed in stepwise mechanisms involving initial electron transfer (ET) followed by proton transfer (PT), or vice versa. nih.gov The term PCET is broadly used to describe any reaction involving the net transfer of a proton and an electron, regardless of the specific mechanism. nih.gov
The mechanisms of PCET can be categorized as follows:
Stepwise Electron Transfer followed by Proton Transfer (ETPT): An electron is first transferred, creating a radical cation, which then deprotonates.
Stepwise Proton Transfer followed by Electron Transfer (PTET): A proton is first transferred, forming a cation, which is then oxidized.
Concerted Proton-Electron Transfer (CPET): The electron and proton are transferred in a single kinetic step.
The specific pathway taken in a system containing [(2-Ethylhexyl)oxy]benzene would depend on the redox potentials of the components, the pKa of the protonated species, and the electronic coupling between the donor and acceptor. nih.gov
Reaction Kinetics and Intermediates in Photocatalysis
The photocatalytic degradation of aromatic compounds like derivatives of benzene (B151609) is a widely studied process, often utilizing semiconductor photocatalysts such as titanium dioxide (TiO₂). beilstein-journals.orgpolyu.edu.hk When a semiconductor absorbs photons with energy exceeding its band gap, electron-hole pairs are generated. beilstein-journals.org These charge carriers can migrate to the catalyst surface and initiate redox reactions with adsorbed species.
The kinetics of such heterogeneous photocatalytic reactions are frequently described by the Langmuir-Hinshelwood (L-H) model. frontiersin.orgresearchgate.net The rate equation is given by:
Rate (r) = (k * K * C) / (1 + K * C)
Where:
r is the initial rate of reaction.
k is the intrinsic reaction rate constant at maximum coverage.
K is the adsorption equilibrium constant of the substrate on the catalyst surface.
C is the concentration of the substrate.
This model assumes that the reaction occurs on the surface of the catalyst and that the rate is dependent on the fraction of surface sites occupied by the reactant. researchgate.net However, a good fit to the L-H model does not uniquely identify the reaction mechanism, as multiple mechanistic pathways can lead to the same rate form. frontiersin.org The rate parameters, k and K, can also be dependent on light intensity, suggesting that a pseudo-steady-state approach for reactive intermediates is often more appropriate than assuming simple adsorption equilibrium. frontiersin.orgresearchgate.net
In the photocatalytic degradation of a substrate like this compound in an aqueous system, the primary oxidizing species are often hydroxyl radicals (•OH), which are formed from the oxidation of water or hydroxide (B78521) ions by the photogenerated holes (h⁺). polyu.edu.hkresearchgate.net
Key Intermediates and Pathways: The reaction pathway typically involves the electrophilic attack of •OH radicals on the benzene ring. For this compound, this would likely lead to the formation of hydroxylated intermediates, such as (2-ethylhexyl)oxyphenols. Further oxidation can lead to ring-opening and eventual mineralization to CO₂ and H₂O. The initial attack can also occur on the ethylhexyl side chain, leading to a different set of intermediates. The identification of intermediates, often by techniques like HPLC and GC/MS, is crucial for elucidating the degradation pathway. polyu.edu.hk In some cases, the reaction can exhibit zero-order kinetics, particularly at high substrate concentrations where the catalyst surface is saturated, or when the rate is limited by other factors like oxygen supply or light intensity. frontiersin.orgresearchgate.net
Palladium-Catalyzed C-S Cross-Coupling Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur (C-S) bonds, which are essential for synthesizing a wide range of organic compounds, including pharmaceuticals and materials. rsc.org The general mechanism for these reactions, particularly for coupling an aryl electrophile with a thiol, follows a common catalytic cycle involving a Pd(0)/Pd(II) couple. nih.govacsgcipr.orgyoutube.com
While direct C-O bond activation of aryl ethers for C-S coupling is challenging, it is often achieved by first converting the ether to a more reactive electrophile like an aryl halide or triflate. Assuming a derivative of this compound, such as 4-bromo-1-[(2-ethylhexyl)oxy]benzene, is used, the catalytic cycle proceeds as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. youtube.com This is often the rate-limiting step. The reaction forms a square planar Pd(II) complex (Ar-Pd(II)-X). uni-rostock.de
Thiolate Formation/Coordination: The thiol (R-SH) is deprotonated by a base to form a more nucleophilic thiolate (R-S⁻). This thiolate then coordinates to the Pd(II) center, typically displacing the halide ligand.
Reductive Elimination: This is the final bond-forming step. The aryl and thiolate ligands on the Pd(II) complex couple and are eliminated from the metal center, forming the desired aryl sulfide (B99878) (Ar-S-R). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. acsgcipr.orgyoutube.com
| Step | Reactants | Palladium Oxidation State Change | Product | Description |
|---|---|---|---|---|
| Oxidative Addition | Pd(0) + Ar-X | 0 → +2 | Ar-Pd(II)-X | The palladium catalyst inserts into the carbon-halide bond of the aryl halide. youtube.com |
| Transmetalation/ Ligand Exchange | Ar-Pd(II)-X + R-S⁻ | No Change | Ar-Pd(II)-SR | The thiolate anion displaces the halide on the palladium complex. |
| Reductive Elimination | Ar-Pd(II)-SR | +2 → 0 | Pd(0) + Ar-S-R | The aryl and thioether groups couple, forming the product and regenerating the Pd(0) catalyst. acsgcipr.orgyoutube.com |
Ar represents an aryl group containing the [(2-Ethylhexyl)oxy] moiety; X is a leaving group (e.g., Br, I); R-SH is a thiol.
The success of the reaction is highly dependent on the choice of ligand, base, and solvent. nih.govacsgcipr.org Ligands, typically phosphines, stabilize the palladium catalyst and modulate its reactivity to facilitate the oxidative addition and reductive elimination steps. nih.gov
Influence of Molecular Structure on Charge Transport Mechanisms in Conjugated Polymers
The incorporation of side chains onto conjugated polymer backbones is a critical strategy for tuning their physical and electronic properties. mdpi.com The [(2-Ethylhexyl)oxy] side chain, being bulky and branched, has a profound influence on solubility, solid-state morphology, and ultimately, charge transport mechanisms. rsc.orgresearchgate.net
Influence on Morphology and Packing: Charge transport in conjugated polymers occurs via two primary pathways: intrachain (along the polymer backbone) and interchain (hopping between adjacent chains). chemrxiv.orgnih.gov Efficient interchain transport requires close π-π stacking of the polymer backbones. The bulky 2-ethylhexyl group, due to steric hindrance, can disrupt the planar packing of the polymer chains. mdpi.com This disruption can decrease the degree of crystallinity and lead to a more disordered, amorphous film morphology. rsc.org While this increased disorder can be detrimental to charge mobility, the improved solubility imparted by these side chains is essential for solution-based processing of electronic devices. researchgate.net
Influence on Electronic Properties and Charge Transport: The introduction of alkyl side chains can influence the electronic structure of the polymer. mdpi.comresearchgate.net The electron-donating nature of the alkoxy group in this compound can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. nih.gov The primary impact, however, is on charge transport dynamics.
Hopping Mechanism: In disordered systems, charge transport is typically described by a hopping model, where charge carriers (polarons) jump between localized states. chemrxiv.org The rate of hopping is sensitive to the distance between polymer chains and their relative orientation. The 2-ethylhexyloxy side chains increase the average interchain distance, which generally decreases the hopping rate and, consequently, the charge mobility. rsc.org
Anisotropy: Linear side chains can promote a more ordered, lamellar structure leading to anisotropic charge transport (different mobility in different directions). In contrast, branched side chains like 2-ethylhexyl tend to induce more isotropic transport due to the increased structural disorder. rsc.org
Therefore, the [(2-Ethylhexyl)oxy] side chain presents a trade-off: it enhances solubility and processability, which is crucial for device fabrication, but its steric bulk can disrupt the optimal solid-state packing required for high charge carrier mobility. researchgate.net Engineering the side chain structure is a key strategy to balance these competing factors to optimize device performance. nih.gov
Future Research Directions and Emerging Opportunities
Rational Design of Next-Generation Functional Materials with [(2-Ethylhexyl)oxy]benzene Moieties
The rational design of functional materials hinges on a deep understanding of structure-property relationships. The this compound unit provides a unique combination of a planar, aromatic phenoxy group and a chiral, branched 2-ethylhexyl chain. This structure is particularly advantageous in the development of organic electronic materials, such as conductive polymers for polymer solar cells (PSCs) and light-emitting diodes (LEDs). sigmaaldrich.com
The bulky and flexible 2-ethylhexyl side chain is crucial for improving the solubility of otherwise rigid polymer backbones in common organic solvents. This enhanced processability is a critical factor for fabricating large-area, thin-film devices. Furthermore, the ethylhexyl group influences the solid-state packing and morphology of the polymer films, which directly impacts device performance, including charge carrier mobility and efficiency.
Future research will focus on leveraging these features to create materials with enhanced performance. By systematically modifying the polymer backbone and the placement of this compound moieties, researchers can fine-tune the electronic energy levels (HOMO/LUMO), optical absorption characteristics, and intermolecular interactions. For example, incorporating this moiety into novel conjugated polymer architectures is a promising strategy for achieving higher power conversion efficiencies in PSCs.
Advancements in Spectroscopic Techniques for In Situ Reaction Monitoring
The synthesis of complex functional materials, such as polymers derived from this compound, requires precise control over the reaction process. Traditional analytical methods often involve quenching the reaction and analyzing samples, which may not capture the true dynamics of the system. nih.gov Advancements in spectroscopic techniques now allow for in situ, real-time monitoring of chemical reactions as they occur. numberanalytics.com
Techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the consumption of monomers and the formation of polymers in real-time. numberanalytics.com For instance, in situ NMR spectroscopy can provide detailed information about the reaction kinetics and the evolution of the polymer's molecular structure during synthesis. acs.org Raman spectroscopy is sensitive to changes in molecular vibrations and can monitor reaction kinetics and mechanisms without the need for labels. numberanalytics.comacs.orglongdom.org Similarly, mass spectrometry techniques like Extractive Electrospray Ionization (EESI-MS) and Direct Analysis in Real Time (DART-MS) enable the online monitoring of reactants, intermediates, and products directly from the reaction mixture. nih.govnih.gov
These advanced in situ methods provide a wealth of data that can be used to optimize reaction conditions, maximize product yield, and ensure the desired material properties are achieved. nih.gov Future work will likely involve integrating these techniques into automated synthesis platforms for high-throughput screening and manufacturing of materials based on this compound. nih.gov
Predictive Computational Chemistry for Materials Discovery and Optimization
The experimental synthesis and characterization of new materials is often a time-consuming and resource-intensive process. Predictive computational chemistry has emerged as an indispensable tool for accelerating materials discovery by simulating molecular properties before synthesis. mit.edu Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide profound insights into the behavior of materials containing this compound moieties. nih.govresearchgate.net
DFT calculations can predict the electronic properties of molecules, such as their energy levels and absorption spectra, which are critical for applications in organic electronics. mit.edu MD simulations can model the dynamic behavior of these molecules in bulk, offering predictions about material morphology, solubility, and mechanical properties. researchgate.netnih.gov For example, simulations can reveal how the flexible 2-ethylhexyl chains influence the packing of polymer chains in the solid state, which is a key determinant of performance in electronic devices. chemrxiv.orgchemrxiv.org
The integration of machine learning with these computational techniques is a particularly exciting frontier. mit.edu By training models on existing experimental and computational data, researchers can develop algorithms that rapidly screen virtual libraries of candidate molecules, identifying those with the most promising properties for a specific application. This data-driven approach dramatically accelerates the design-build-test-learn cycle for new functional materials.
Strategic Molecular Engineering for Targeted Applications
Strategic molecular engineering involves the precise modification of a molecule's structure to achieve a desired function. The this compound scaffold is highly amenable to such modifications. By altering the substitution pattern on the benzene (B151609) ring or introducing additional functional groups, chemists can tailor the properties of the resulting materials for specific, targeted applications.
For example, synthesizing derivatives like 1,4-bis(2-ethylhexyloxy)benzene (B1622113) nih.gov or 1,2-bisthis compound nist.gov allows for the creation of cross-linkable materials or polymers with different backbone geometries and electronic characteristics. Attaching electron-donating or electron-withdrawing groups to the aromatic ring can systematically tune the material's optoelectronic properties for use in different types of sensors or as components in multi-layer electronic devices.
Future research in this area will focus on developing synthetic methodologies that allow for even greater control over molecular architecture. This includes the synthesis of complex co-polymers where the sequence of monomers is precisely controlled, leading to materials with highly specialized functions. These engineered materials could find use in a wide array of fields, from flexible electronics and advanced coatings to biomedical imaging and diagnostics. drugbank.comresearchgate.net
Q & A
Q. What are the standard synthetic routes for [(2-Ethylhexyl)oxy]benzene, and how can reaction conditions be optimized for high yield?
this compound is typically synthesized via nucleophilic substitution, where 2-ethylhexanol reacts with a halogenated benzene derivative (e.g., bromobenzene) under alkaline conditions. Optimization involves controlling reaction temperature (60–80°C), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst use (e.g., K₂CO₃). Purity is confirmed via GC-MS or HPLC, with yields often exceeding 70% under optimized conditions .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm the ether linkage (δ ~3.5–4.5 ppm for CH₂-O) and aromatic protons .
- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~1600 cm⁻¹ (aromatic C=C) validate functional groups .
- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities, while GC-MS quantifies volatile byproducts .
Q. How can researchers determine the physicochemical properties (e.g., solubility, logP) of this compound experimentally?
- LogP (Octanol-Water Partition Coefficient) : Use shake-flask method with UV-spectrophotometric analysis of partitioned phases .
- Solubility : Perform saturation studies in solvents (e.g., hexane, ethanol) via gravimetric analysis after equilibration .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the environmental fate or toxicokinetics of this compound?
Physiologically Based Pharmacokinetic (PBPK) models, validated for structurally similar compounds like ethylbenzene, can simulate absorption/distribution pathways . Density Functional Theory (DFT) predicts degradation products (e.g., via hydrolysis or oxidation) and environmental persistence .
Q. How do structural modifications (e.g., fluorination) to this compound alter its reactivity in biomolecular interactions?
Fluorination at the benzene ring (para position) increases electron-withdrawing effects, altering binding affinity to proteins (e.g., serum albumin). Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding constants (Kd) .
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound derivatives?
- In Vitro Assays : Compare cytotoxicity (MTT assay) across cell lines (e.g., HepG2 vs. HEK293) to assess tissue-specific effects .
- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., oxidized intermediates) that may explain discrepancies .
Q. How can researchers design experiments to study the compound’s role in polymer or material science applications?
- Copolymer Synthesis : Incorporate this compound as a monomer in polyesters via condensation polymerization. Monitor thermal stability (TGA) and optical properties (UV-Vis) .
- Self-Assembly Studies : Analyze micelle formation in aqueous solutions using Dynamic Light Scattering (DLS) .
Methodological Considerations
Q. What statistical approaches are critical for validating experimental data on this compound’s bioactivity?
- Multivariate Analysis : Principal Component Analysis (PCA) distinguishes bioactivity trends across datasets .
- Dose-Response Modeling : Nonlinear regression (e.g., Hill equation) calculates EC₅₀ values from dose-dependent assays .
Q. How should researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?
- Chiral Catalysts : Use Sharpless asymmetric epoxidation or enantioselective alkylation with BINOL-derived catalysts .
- Chiral HPLC : Separate enantiomers using columns with cellulose-based stationary phases (e.g., Chiralpak IB) .
Q. What databases or resources provide authoritative spectral and regulatory data for this compound?
- PubChem/ChemIDplus : Access NMR, IR, and MS spectra .
- ECHA/EPA Databases : Retrieve toxicity profiles and regulatory guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
